
Dichlorobis(pentane-2,4-dionato-O,O')platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is a metal-organic compound that features platinum as its central metal atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with pentane-2,4-dione (acetylacetone) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetone .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: Where ligands in the coordination sphere of platinum are replaced by other ligands.
Oxidation-Reduction Reactions: Involving changes in the oxidation state of the platinum center.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other ligands that can coordinate to the platinum center. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .
Scientific Research Applications
Dichlorobis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Investigated for its potential use in biological systems, including as an anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis(pentane-2,4-dionato-O,O’)rhenium
- Dichlorobis(pentane-2,4-dionato-O,O’)titanium
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is unique due to its specific coordination environment and the chemical properties imparted by the platinum center.
Properties
CAS No. |
68958-84-9 |
|---|---|
Molecular Formula |
C10H14Cl2O4Pt |
Molecular Weight |
464.2 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;platinum(4+);dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
InChI Key |
VURYKVNSKGLIAG-VGKOASNMSA-J |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Pt+4] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
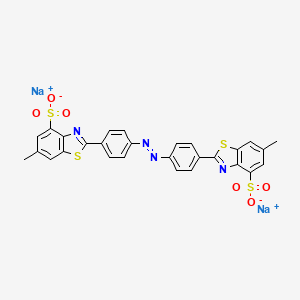

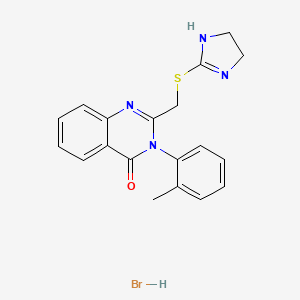
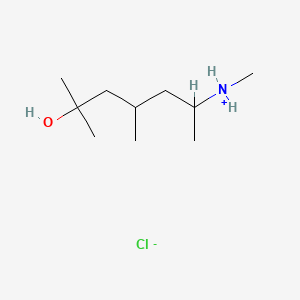
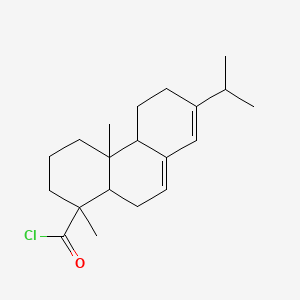
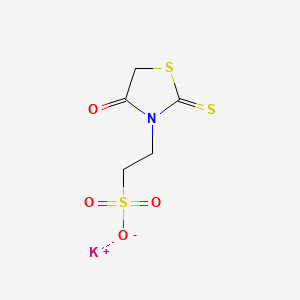
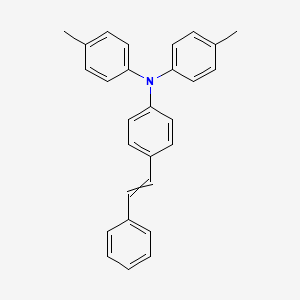
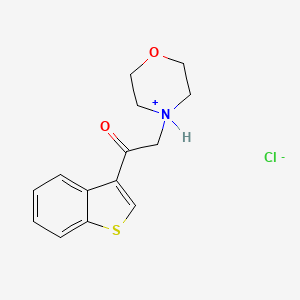
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)



![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
